molecular formula C6H4N2OS B2414086 Oxazolo[4,5-c]pyridine-2(3H)-thione CAS No. 120640-76-8

Oxazolo[4,5-c]pyridine-2(3H)-thione

Cat. No.: B2414086
CAS No.: 120640-76-8
M. Wt: 152.17
InChI Key: QOWAMUGBQMMARO-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazolo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or ethanol .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using more efficient catalysts and reaction conditions. The use of triphosgene as a safer alternative to phosgene has been reported, which allows for higher yields and milder reaction conditions . This method involves dissolving 2-amino-3-pyridinol in a solvent, adding an alkali, and then slowly adding a triphosgene solution at controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Oxazolo[4,5-c]pyridine-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxazolo[4,5-c]pyridine-2(3H)-thione involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, thereby preventing bacterial growth. In anticancer research, the compound may induce apoptosis in cancer cells by interfering with specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[4,5-c]pyridine-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.

Properties

IUPAC Name

3H-[1,3]oxazolo[4,5-c]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c10-6-8-4-3-7-2-1-5(4)9-6/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWAMUGBQMMARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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